Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate hydrobromide
CAS No.: 116568-95-7
Cat. No.: VC8013894
Molecular Formula: C7H11BrN2O2S
Molecular Weight: 267.15
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 116568-95-7 |
|---|---|
| Molecular Formula | C7H11BrN2O2S |
| Molecular Weight | 267.15 |
| IUPAC Name | methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate;hydrobromide |
| Standard InChI | InChI=1S/C7H10N2O2S.BrH/c1-11-6(10)3-2-5-4-12-7(8)9-5;/h4H,2-3H2,1H3,(H2,8,9);1H |
| Standard InChI Key | FBAIQOUEPFAAGX-UHFFFAOYSA-N |
| SMILES | COC(=O)CCC1=CSC(=N1)N.Br |
| Canonical SMILES | COC(=O)CCC1=CSC(=N1)N.Br |
Introduction
Chemical Structure and Properties
Molecular Characteristics
Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate hydrobromide comprises a thiazole ring substituted with an amino group at the 2-position and a methyl propanoate moiety at the 4-position, paired with a hydrobromide counterion. The SMILES notation (COC(=O)CCC1=CSC(=N1)N.Br) and InChIKey (FBAIQOUEPFAAGX-UHFFFAOYSA-N) confirm its stereochemical uniqueness. Quantum mechanical calculations predict a planar thiazole ring with partial charge localization on the amino group and ester oxygen, facilitating hydrogen bonding and electrophilic interactions .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₁BrN₂O₂S | |
| Molecular Weight | 267.15 g/mol | |
| SMILES | COC(=O)CCC1=CSC(=N1)N.Br | |
| Predicted LogP | 1.2 (Estimated) | |
| Hydrogen Bond Donors/Acceptors | 3/4 |
Physicochemical Properties
Experimental data on solubility, melting point, and stability remain sparse. The compound is soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and moderately soluble in methanol, as inferred from its ester functionality . Storage recommendations (-20°C for long-term stability) suggest susceptibility to hydrolysis under ambient conditions. No vapor pressure or density measurements are reported, highlighting a critical research gap .
Synthesis and Manufacturing
Synthetic Pathways
The primary synthesis route involves a two-step process:
-
Thiazole Ring Formation: Thiourea reacts with α-bromo propanoic acid derivatives under basic conditions to yield 3-(2-amino-1,3-thiazol-4-yl)propanoic acid.
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Esterification: The carboxylic acid intermediate undergoes methylation using methanol and a Brønsted acid catalyst, followed by hydrobromide salt formation via HBr treatment.
Yield optimization remains challenging due to competing side reactions, such as over-alkylation of the thiazole nitrogen. Recent efforts explore microwave-assisted synthesis to reduce reaction times and improve purity.
Table 2: Representative Synthesis Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Thiazole Formation | Thiourea, α-bromo propanoic acid | 80°C | 65% |
| Esterification | Methanol, H₂SO₄ | 60°C | 78% |
Analytical Characterization
Spectroscopic Data
Nuclear Magnetic Resonance (NMR):
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¹H NMR (DMSO-d₆): δ 2.65 (t, 2H, CH₂), 3.10 (t, 2H, CH₂CO), 3.65 (s, 3H, OCH₃), 6.85 (s, 1H, thiazole-H) .
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¹³C NMR: δ 172.1 (C=O), 165.3 (thiazole C2), 52.1 (OCH₃), 35.2–25.4 (aliphatic carbons) .
Infrared Spectroscopy (IR):
Mass Spectrometry Analysis
Electrospray ionization (ESI-MS) data reveal prominent adducts:
Table 3: Predicted Mass Spectrometry Parameters
| Adduct | m/z | Collision Cross-Section (Ų) |
|---|---|---|
| [M+H]⁺ | 187.05 | 139.6 |
| [M+Na]⁺ | 209.04 | 148.6 |
| [M-H]⁻ | 185.04 | 140.0 |
The [M+H]⁺ ion fragments predominantly at m/z 142.1 (loss of COOCH₃), confirming the ester group’s presence .
Current Research Challenges and Future Directions
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Synthesis Scalability: Low yields (65–78%) necessitate catalyst optimization or flow chemistry approaches.
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Biological Screening: No in vitro or in vivo data exist to validate hypothesized mechanisms.
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Stability Studies: Degradation kinetics under varying pH and temperature conditions remain uncharacterized.
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